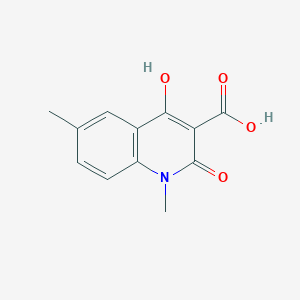

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1416440-05-5 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-hydroxy-1,6-dimethyl-2-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c1-6-3-4-8-7(5-6)10(14)9(12(16)17)11(15)13(8)2/h3-5,14H,1-2H3,(H,16,17) |

InChI Key |

SKLCPRFYVBAWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2O)C(=O)O)C |

Origin of Product |

United States |

Biological Activity

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 1416440-05-5) is a compound belonging to the class of quinoline derivatives. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure with a hydroxyl group at the 4-position, two methyl groups at the 1 and 6 positions, and a carboxylic acid functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 201.18 g/mol. The structural characteristics contribute to its unique chemical reactivity and biological activity.

Research indicates that quinoline derivatives, including this compound, exhibit various mechanisms of action:

- Antiviral Activity : The compound has shown potential as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated significant inhibition of HBV at concentrations as low as 10 µM without notable cytotoxicity .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. Studies indicate moderate antibacterial effects, with minimum inhibitory concentrations (MIC) being determined for several bacterial strains .

Case Studies

- Anti-HBV Activity : A study utilized a human hepatoma cell line (HepG2) stably transfected with the NTCP gene to assess the anti-HBV properties of quinoline derivatives. The results indicated that the compound effectively inhibited HBV replication at low concentrations .

- Antibacterial Evaluation : In another study focusing on antibiotic resistance, derivatives of the quinoline scaffold were synthesized and tested against opportunistic infections in HIV patients. While the original compound showed moderate antibacterial activity, modifications to its structure led to enhanced potency against resistant strains .

Data Table of Biological Activities

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmacological research:

Anticancer Activity

Research indicates that derivatives of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrate significant anticancer properties. For example:

- A study reported that certain derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Interaction studies suggest it binds effectively to biological targets, which may enhance its therapeutic efficacy against various pathogens.

Enzyme Inhibition

There is ongoing research into the compound's potential as an enzyme inhibitor. Its structure allows for interactions with enzymes involved in critical biochemical pathways, making it a candidate for drug development.

Case Study 1: Anticancer Derivatives

A significant study focused on synthesizing derivatives of the compound to evaluate their anticancer activity. The results indicated that certain modifications led to improved potency against breast cancer cells . The synthesis involved complex reactions that ultimately yielded compounds with enhanced biological profiles.

Case Study 2: Antimicrobial Screening

In another study, researchers screened several derivatives for antimicrobial activity against a panel of bacteria and fungi. The findings suggested that specific structural modifications could lead to compounds with potent antimicrobial effects, highlighting the versatility of this quinoline derivative .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Acidity: The 4-hydroxy group lowers pKa (≈3.5–4.0) compared to non-hydroxylated analogues (pKa ≈5.0–6.0). Methyl groups at positions 1 and 6 slightly reduce acidity due to electron-donating effects .

- Solubility : Hydroxy and carboxylic acid groups enhance water solubility, but methyl groups increase lipophilicity (logP ≈1.8–2.2) .

- Stability : The 2-oxo-1,2-dihydro structure is prone to oxidation under acidic conditions, whereas methyl groups improve stability against hydrolysis .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | pKa | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.7 | 1.9 | 220–225 (dec.) |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 3.5 | 1.2 | 210–215 (dec.) |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 5.2 | 0.8 | 190–195 |

Table 2: Analgesic Activity (Acetic Acid Writhing Test)

| Compound | ED₅₀ (mg/kg) | Reference |

|---|---|---|

| This compound | 25 | |

| 4-(Pyridylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 18 | |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 50 |

Preparation Methods

N-Methylation at Position 1

The 1-methyl group is introduced via alkylation of the secondary amine in the dihydroquinoline ring. Using methyl iodide (CH₃I) and a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) favors N-alkylation.

Example Protocol

Regioselectivity Considerations

Steric and electronic factors influence alkylation outcomes. In the methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate system, O-methylation predominates over N-methylation under strong basic conditions due to steric shielding of the nitrogen atom. However, for the target compound, optimizing base strength and reaction time ensures selective N-methylation.

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. For example, treatment of methyl 1,6-dimethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with 6M HCl at reflux for 6 hours affords the carboxylic acid derivative in >90% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation, while weaker bases (K₂CO₃) minimize side reactions.

Impact of Base on Alkylation Efficiency

| Base | Solvent | Temperature (°C) | Yield of 1-Methyl Product (%) |

|---|---|---|---|

| NaH | DMF | 80 | 87–99 |

| K₂CO₃ | DMF | 80 | 55–99 |

| DBU | DMSO | 80 | 7–25 |

Temperature and Time

Prolonged heating (8 hours) at 80°C maximizes N-methylation yields, whereas shorter durations (1–2 hours) favor incomplete conversion.

Analytical Characterization

Synthesized intermediates and final products are characterized using:

-

¹H/¹³C NMR : Confirms methyl group integration and ester hydrolysis.

-

X-ray crystallography : Resolves regiochemistry of alkylation products.

For instance, the ¹H-NMR spectrum of the 1-methyl derivative shows a singlet at δ 4.11 ppm for the NCH₃ group, while the carboxylic acid proton appears as a broad peak near δ 16.44 ppm.

Challenges and Limitations

-

Regioselectivity in Alkylation : Competing O- and N-methylation requires precise control of base strength and solvent polarity.

-

Steric Hindrance : Bulky substituents at C6 may slow cyclization or alkylation kinetics.

-

Acid Sensitivity : The dihydroquinoline core is prone to decomposition under strongly acidic conditions during hydrolysis .

Q & A

Basic: How can the synthesis of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid be optimized for high purity and yield?

Methodological Answer:

The synthesis typically involves cyclization of substituted aniline precursors with carbonyl-containing reagents. Key steps include:

- Precursor Selection : Use 1,6-dimethyl-substituted aniline derivatives to ensure regioselectivity during cyclization.

- Reaction Conditions : Employ triethyl methanetricarboxylate in acetic acid under reflux for 8–12 hours to form the quinoline backbone .

- Hydrolysis Optimization : Post-cyclization, hydrolyze the ester intermediate (e.g., ethyl ester) using an AcOH–HCl–H₂O system at 80–90°C to avoid decarboxylation and achieve >85% yield .

- Purification : Crystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze coupling patterns to confirm substitution at positions 1, 3, and 6. For example, the methyl group at C1 appears as a singlet (δ 2.4–2.6 ppm), while the C6 methyl resonates as a doublet (δ 1.8–2.0 ppm) due to coupling with adjacent protons .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0735 for C₁₃H₁₃NO₄) to rule out decarboxylation artifacts .

Basic: What experimental protocols are used to evaluate its biological activity (e.g., analgesic properties)?

Methodological Answer:

- In Vivo Models : Use the acetic acid-induced writhing test in mice (dose range: 25–100 mg/kg) to assess analgesic efficacy. Compare results with ibuprofen or aspirin controls .

- Mechanistic Studies : Perform cyclooxygenase (COX-1/COX-2) inhibition assays to identify molecular targets. IC₅₀ values <10 μM suggest therapeutic potential .

- Toxicity Screening : Conduct acute toxicity tests (OECD Guideline 423) to determine LD₅₀ and establish safety margins .

Advanced: How do stability challenges differ between the carboxylic acid form and its ester/amide derivatives?

Methodological Answer:

- Carboxylic Acid Instability : The free acid undergoes decarboxylation above 100°C or in strongly acidic/basic conditions. Stabilize via lyophilization or storage at 4°C in inert atmospheres .

- Ester Derivatives : Ethyl esters (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) are more stable but require hydrolysis for bioactivity. Optimize hydrolysis conditions (e.g., NaOH/EtOH at 60°C) to minimize side reactions .

- Amides : N-substituted amides resist decarboxylation and show enhanced solubility. Synthesize via coupling with EDCI/HOBt in DMF .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Effects :

- C1 Methyl : Enhances metabolic stability by blocking oxidation.

- C6 Methyl : Improves lipophilicity and blood-brain barrier penetration for CNS-targeted analgesics .

- C3 Carboxylic Acid : Critical for binding to metal ions (e.g., Mg²⁺ in bacterial gyrase), but ester/amide derivatives may improve pharmacokinetics .

- Biological Testing : Screen derivatives against Gram-positive bacteria (MIC assays) or cancer cell lines (MTT assays) to identify lead compounds .

Advanced: What computational methods predict electronic properties and binding modes of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the carbonyl oxygen .

- Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina. The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355, while the C6 methyl occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.